molecular formula C9H14O8 B039882 (4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid CAS No. 124064-70-6

(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid

Katalognummer B039882
CAS-Nummer: 124064-70-6
Molekulargewicht: 250.2 g/mol
InChI-Schlüssel: MSZJOGGJOQBTMQ-FTWOVESKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid, commonly known as ribavirin, is a synthetic nucleoside analogue that has been used in the treatment of various viral infections. Ribavirin was first synthesized in 1972 and was approved by the FDA in 1985 for the treatment of respiratory syncytial virus (RSV) infection in children. Since then, ribavirin has been used in the treatment of hepatitis C virus (HCV) infection, Lassa fever, and other viral infections.

Wirkmechanismus

Ribavirin is a prodrug that is converted into its active form, ribavirin triphosphate, inside the infected cells. Ribavirin triphosphate inhibits the activity of viral RNA polymerase, which is responsible for the synthesis of viral RNA. Ribavirin triphosphate also inhibits the activity of inosine monophosphate dehydrogenase, an enzyme that is involved in the synthesis of guanine nucleotides. This results in a decrease in the intracellular pool of guanine nucleotides, which is essential for viral RNA synthesis.
Biochemical and physiological effects:
Ribavirin has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the replication of a wide range of viruses, including HCV, (4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid, and influenza virus. Ribavirin has also been shown to enhance the immune response to viral infections by increasing the production of interferons and other cytokines. In addition, ribavirin has been shown to have anti-inflammatory and immunomodulatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

Ribavirin has several advantages for use in laboratory experiments. It is readily available and can be synthesized relatively easily. It is also relatively inexpensive compared to other antiviral drugs. However, there are some limitations to its use in laboratory experiments. Ribavirin has a narrow therapeutic index, meaning that the effective dose is close to the toxic dose. It can also have off-target effects, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for research on ribavirin. One area of research is the development of new ribavirin analogues with improved antiviral activity and reduced toxicity. Another area of research is the development of new combination therapies that include ribavirin and other antiviral drugs. Finally, there is ongoing research on the mechanism of action of ribavirin and its effects on the immune system, which may lead to the development of new therapies for viral infections.

Synthesemethoden

Ribavirin is synthesized from a precursor molecule, 1,2,3,4-tetra-O-acetyl-5-deoxy-D-ribose, which is converted into the intermediate 1,2,4-tri-O-acetyl-5-deoxy-D-ribose. The intermediate is then reacted with 1,3-dioxolane-2-carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid, to form ribavirin.

Wissenschaftliche Forschungsanwendungen

Ribavirin has been extensively studied for its antiviral properties and has been shown to inhibit the replication of a wide range of RNA and DNA viruses. It works by inhibiting the synthesis of viral RNA and DNA, thereby preventing the virus from replicating. Ribavirin has been used in combination with other antiviral drugs, such as interferon, to treat HCV infection and has been shown to improve the response rate and reduce the duration of treatment.

Eigenschaften

CAS-Nummer

124064-70-6

Produktname

(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid

Molekularformel

C9H14O8

Molekulargewicht

250.2 g/mol

IUPAC-Name

(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid

InChI

InChI=1S/C9H14O8/c1-9(8(13)14)15-2-3(17-9)6-4(10)5(11)7(12)16-6/h3-7,10-12H,2H2,1H3,(H,13,14)/t3-,4-,5-,6+,7-,9?/m1/s1

InChI-Schlüssel

MSZJOGGJOQBTMQ-FTWOVESKSA-N

Isomerische SMILES

CC1(OC[C@@H](O1)[C@H]2[C@@H]([C@H]([C@@H](O2)O)O)O)C(=O)O

SMILES

CC1(OCC(O1)C2C(C(C(O2)O)O)O)C(=O)O

Kanonische SMILES

CC1(OCC(O1)C2C(C(C(O2)O)O)O)C(=O)O

Synonyme

5,6-CEGF
5,6-O-(1-carboxyethylidene)galactofuranose

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.